molecular formula C20H24N6O B2748280 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-50-2

3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2748280
CAS No.: 1021025-50-2
M. Wt: 364.453
InChI Key: NVAPUUIJCCRRSB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzamides . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

A series of 3-aryl (pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester to provide the (S) absolute configuration for the major product . The synthetic strategies adopted to obtain the target compounds are depicted in Schemes 1 and 2 .


Molecular Structure Analysis

The synthetic strategies adopted to obtain the target compounds are depicted in Schemes 1 and 2 . The structure of the compound can be further analyzed using these schemes .


Chemical Reactions Analysis

The analog (S)-3- (3- (3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4- (®-3- (2- (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt was found to have very high affinity for αvβ6 integrin in a radioligand binding assay (pKi = 11), a long dissociation half-life (7 h), very high solubility in saline at pH 7 (>71 mg/mL), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds similar to the one mentioned have been synthesized and evaluated for their potential in cancer treatment and enzyme inhibition. For instance, novel pyrazolopyrimidine derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities, showing promise as therapeutic agents (Rahmouni et al., 2016). These compounds' structure-activity relationships were discussed, providing insights into their potential efficacy and mechanism of action.

Antimicrobial and Antiproliferative Activities

Further research into pyrimidine and pyrazole derivatives has revealed their potential in combating microbial infections and cancer. Some studies have focused on synthesizing these compounds and testing their insecticidal, antimicrobial, and antiproliferative activities. For example, microwave irradiative cyclocondensation has been used to synthesize pyrimidine-linked pyrazole heterocyclics, which were then evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

Antiviral Activities

Some derivatives have shown significant activity against viral infections, including anti-influenza virus activity. A study described a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity (Hebishy et al., 2020). These findings suggest the potential of such compounds in developing new antiviral drugs.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-14-9-15(2)11-16(10-14)20(27)21-5-8-26-19-17(12-24-26)18(22-13-23-19)25-6-3-4-7-25/h9-13H,3-8H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAPUUIJCCRRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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